molecular formula C14H11ClN2O3 B8764359 2-Acetoxy-n-(5-chloropyridin-2-yl)benzamide

2-Acetoxy-n-(5-chloropyridin-2-yl)benzamide

Cat. No. B8764359
M. Wt: 290.70 g/mol
InChI Key: MLISOTGJLCPSCT-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

2-Acetoxy-N-(5-chloropyridin-2-yl)benzamide (1.45 g, 5 mmol) was saponified in aqueous methanolic NaOH. Standard acid-base workup gave 1.06 g of crude crystalline product which was recrystallized from acetone to give N-(5-chloropyridin-2-yl)-2-hydroxybenzamide (0.79 g, 63% yield).
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)=[O:8])(=O)C>[OH-].[Na+]>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7](=[O:8])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[OH:4])=[N:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard acid-base workup gave 1.06 g of crude crystalline product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.